(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate
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Description
“(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate” is a chemical compound that is likely to have a complex structure due to the presence of multiple functional groups . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of a protecting group like Boc, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate” would be complex due to the presence of multiple functional groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate” would be influenced by its molecular structure and the presence of functional groups .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGKNZIGMYPYML-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate |
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